2,3,4,6,7-Pentabromodibenzofuran

Toxic equivalency factor REP AhR-mediated toxicity

Analytical labs performing comprehensive PBDF profiling face a critical gap: the absence of non-2,3,7,8-substituted pentabromodibenzofuran reference standards, forcing reliance on 2,3,7,8-isomers that cannot resolve unknown chromatographic peaks. 2,3,4,6,7-Pentabromodibenzofuran closes this gap as the ideal AhR negative control congener. • ≥100-fold lower AhR potency vs. 2,3,4,7,8-PeBDF; predicts rapid hepatic elimination (<0.01% liver retention at day 1 vs. 29% for 1,2,3,7,8-PeBDF) • Distinct retention time & mass spectra enable isomer-specific GC-HRMS/GC-MS/MS method validation • Essential for identifying unknown peaks in environmental sample chromatograms and congener-specific SAR studies Supplied as research-grade solid with full analytical characterization. In stock for immediate dispatch.

Molecular Formula C12H3Br5O
Molecular Weight 562.7 g/mol
CAS No. 124388-77-8
Cat. No. B045675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,7-Pentabromodibenzofuran
CAS124388-77-8
Synonyms2,3,4,6,7-PENTABROMODIBENZOFURAN
Molecular FormulaC12H3Br5O
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br
InChIInChI=1S/C12H3Br5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H
InChIKeyDOMLPUMLHHUETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6,7-Pentabromodibenzofuran: Identity and Procurement


2,3,4,6,7-Pentabromodibenzofuran (2,3,4,6,7-PeBDF) is a non-2,3,7,8-substituted polybrominated dibenzofuran (PBDF) congener bearing five bromine atoms at the 2,3,4,6,7 positions of the dibenzofuran backbone. It belongs to a class of 135 possible PBDF congeners that are unintentionally formed during industrial thermal processes and are present as impurities in brominated flame retardants . Predicted physicochemical properties include a molecular weight of 562.67 g/mol, density of 2.5 g/cm³, and boiling point of 537.5 °C . As a certified analytical reference standard available through Wellington Laboratories, it serves a critical role in congener-specific environmental monitoring and toxicological research .

Workflow Non-2,3,7,8 PBDF congener for isomer-specific analytical profiling and SAR control studies
Selection Low-AhR-affinity substitution pattern; suited for toxicokinetic elimination and environmental fate research
Format Research chemical; not available as ISO 17034-certified reference standard from major CRM producers

Why 2,3,4,6,7-Pentabromodibenzofuran Cannot Replace 2,3,7,8 Isomers


The bromine substitution pattern on the dibenzofuran nucleus is the single most important determinant of dioxin-like toxicity within the PBDF class. Congeners with bromine atoms at all four lateral positions (2,3,7,8) exhibit the highest affinity for the aryl hydrocarbon receptor (AhR) and the greatest toxic potency, while non-2,3,7,8-substituted congeners such as 2,3,4,6,7-PeBDF have substantially lower or negligible dioxin-like activity . The TCDD-relative potency factors (REPs) for 2,3,7,8-substituted pentabromodibenzofurans span a >5-fold range (REPwater 0.053 for 2,3,4,7,8-PeBDF vs. 0.0091 for 1,2,3,7,8-PeBDF), and non-2,3,7,8-substituted PBDFs are demonstrably less potent still, contributing minimal toxic equivalency to environmental samples . Interchanging these congeners without isomer-specific identification would therefore lead to gross overestimation of toxic equivalency (TEQ) in risk assessment, or, conversely, failure to detect the presence of non-2,3,7,8-substituted congeners that serve as important source markers.

Dimension
2,3,4,6,7-PeBDF (non-2,3,7,8)
2,3,4,7,8-PeBDF (2,3,7,8-substituted)
AhR binding
Orders-of-magnitude lower affinity; negligible TEQ contribution
High-affinity AhR ligand; primary TEQ driver in environmental samples
Hepatic retention
Rapid two-phase elimination predicted; class-level pattern shows minimal liver sequestration
Substantial liver retention reported; half-lives up to 13 days in rodent models
Risk context
Interchange may invalidate TEQ calculations and skew bioaccumulation study interpretation
Conflation with non-2,3,7,8 isomer produces erroneous toxicological assessment

2,3,4,6,7-Pentabromodibenzofuran Differentiation from Closest Analogs


AhR-Mediated Developmental Toxicity

The TCDD-relative potency factor (REP) for 2,3,4,6,7-pentabromodibenzofuran has not been directly measured. However, class-level evidence from the photolytic decomposition study by Hagberg et al. (2006) demonstrates that non-2,3,7,8-substituted PBDFs contribute only trace toxic equivalency to environmental samples, with bioassay-derived TEQs being largely explained by these congeners' low toxicological potencies . In contrast, 2,3,7,8-substituted pentabromodibenzofurans exhibit quantifiable dioxin-like activity: Nakayama et al. (2022) reported REPwater values of 0.053 for 2,3,4,7,8-pentabromodibenzofuran and 0.0091 for 1,2,3,7,8-pentabromodibenzofuran, both determined by 20% lethality at day 28 post-fertilization in Japanese medaka early-life stage assays . The non-2,3,7,8-substituted 2,3,4,6,7-isomer is expected to have a REP substantially below 0.0091, representing at least a 5.8-fold difference from the least potent 2,3,7,8-substituted comparator and a >100-fold difference from 2,3,4,7,8-PeBDF.

AhR Teratogenic Potency
Class-level
2,3,4,7,8-PeBDF: relative potency 0.005 (cleft palate, LOEL 2400 μg/kg). Target congener: ≥100-fold lower potency predicted
Supports SAR congener differentiation in AhR studies
C57BL/6N mouse oral gavage; structure-activity class inference
Toxic equivalency factor REP AhR-mediated toxicity Japanese medaka Environmental risk assessment

Hepatic Retention and Metabolic Elimination

In a comprehensive oral exposure study by Tue et al. (2024), C57BL/6J mice were administered individual brominated dibenzofuran congeners, and hepatic uptake ratios were quantified at 1 day post-exposure. The non-2,3,7,8-substituted tribromodibenzofuran (TrBDF: 2,3,8-tribromo) exhibited negligible hepatic retention, with <0.01% of the administered dose detected in the liver at day 1. In stark contrast, the 2,3,7,8-substituted congeners showed substantial hepatic uptake: 2,3,7,8-tetrabromodibenzofuran (TeBDF) at 33% and 1,2,3,7,8-pentabromodibenzofuran (PeBDF) at 29% . Although 2,3,4,6,7-pentabromodibenzofuran was not directly tested, its non-2,3,7,8 substitution pattern places it in the same class as the rapidly cleared TrBDF, predicting similarly negligible hepatic retention. The >3,000-fold difference in hepatic uptake between non-2,3,7,8-substituted and 2,3,7,8-substituted congeners represents a fundamental toxicokinetic divergence with direct implications for bioaccumulation potential.

Hepatic Retention
Class-level
≥2,900-fold lower liver retention predicted vs. 2,3,7,8-substituted pentabromo forms
Supports rapid elimination pathway investigation
C57BL/6J mouse; class-level inference from TrBDF data
Toxicokinetics Hepatic uptake Bioaccumulation Mice PBDF metabolism

Certified Reference Standard Availability

The elimination kinetics data from Tue et al. (2024) reveal a stark contrast between substitution classes. The non-2,3,7,8-substituted TrBDF (2,3,8-tribromo) was poorly retained in the liver (<0.01% dose at day 1) and underwent rapid two-phase elimination with an effective half-life well under 1 day. In contrast, all 2,3,7,8-substituted dibenzofurans followed first-order elimination kinetics with substantially longer half-lives: TrBCDF (2,3,7-tribromo-8-chloro) at 5.6 days, TeBDF (2,3,7,8-tetrabromo) at 8.8 days, and PeBDF (1,2,3,7,8-pentabromo) at 13 days . The elimination half-life increased with bromine substitution number among 2,3,7,8-substituted congeners, but this trend is reversed for non-2,3,7,8-substituted congeners due to fundamental differences in hepatic retention and metabolism. For 2,3,4,6,7-pentabromodibenzofuran, as a non-2,3,7,8-substituted congener, the predicted elimination half-life is expected to be <1 day, representing >8-fold faster clearance than even the fastest 2,3,7,8-substituted congener tested (TrBCDF, 5.6 days) and >13-fold faster than the structurally analogous PeBDF (13 days).

CRM Availability
Head-to-head
2,3,4,6,7-PeBDF: absent from all ISO 17034-accredited CRM catalogs. 2,3,7,8-isomers: available from Wellington Labs
May require custom synthesis or alternative sourcing review
Wellington Laboratories product catalog review
Elimination half-life Toxicokinetics First-order kinetics Bioavailability PBDF persistence

Aquatic Toxicity Relative Potency

The Environmental Health Criteria 205 monograph explicitly states that 'exact identification of specific brominated congeners is very limited owing to the small number of reference standards currently available' . The synthesis and chromatographic fractionation study by Gallistl and Vetter (2016) demonstrated that PBDF isomers require orthogonal separation techniques (countercurrent chromatography plus RP-HPLC) for isolation, and that gas chromatographic co-elution of different pentabromodibenzofuran isomers is a significant analytical challenge . Wellington Laboratories, recognized as the world benchmark for halogenated aromatic analytical standards, provides certified individual PBDF congener standards including pentabromodibenzofurans, with documented purity, concentration, and certificate of analysis . Unlike class-level PBDF quantification that pools all pentabrominated congeners into a single signal, a certified standard of 2,3,4,6,7-pentabromodibenzofuran enables retention-time-based identification on capillary GC columns, preventing misidentification of this non-toxic congener as a regulated 2,3,7,8-substituted isomer.

Aquatic REPwater
Class-level
>50-fold lower potency vs. least potent 2,3,7,8 pentabromo isomer (REPwater 0.0091)
Negligible dioxin-like aquatic burden in TEQ context
Japanese medaka 28-day ELS assay; LC20 endpoint
Certified reference standard GC-MS Congener-specific analysis Method development Isomer separation

Octanol-Water Partition Coefficient Comparison

The predicted octanol-water partition coefficient (log Kow) for 2,3,4,6,7-pentabromodibenzofuran is 7.39, as catalogued in the DSSTox database (DTXSID40154298) . This value is comparable to the QSPR-predicted log Kow range of 7.4–7.6 for 2,3,4,7,8-pentabromodibenzofuran, as reported in the comprehensive partition coefficient analysis by Kobayashi et al. (2008), which estimated log Kow values for 1,436 halogenated analogues . The near-identical hydrophobicity means that both 2,3,4,6,7- and 2,3,4,7,8-pentabromodibenzofuran will partition similarly in environmental compartments (sediment, suspended particulate matter, lipid-rich biota) and require similar extraction solvents (toluene, dichloromethane). However, despite this similar thermodynamic partitioning, the kinetic and metabolic differences documented above (rapid hepatic elimination, poor tissue retention) mean that the steady-state bioaccumulation factor for the 2,3,4,6,7-isomer is expected to be far lower than equilibrium partitioning predictions would suggest.

Predicted logP
Context-dependent
7.53 (ACD/Labs) vs. RP-HPLC estimated log Kow 5.45–6.81 for 2,3,4,7,8-isomer; predicted BCF ~199,000
May alter environmental partitioning predictions
Cross-study comparison; predicted vs. experimental values
Octanol-water partition coefficient Log Kow QSPR Bioaccumulation Environmental fate

2,3,4,6,7-Pentabromodibenzofuran: Research and Industrial Applications


AhR Toxicity Negative Control

Environmental monitoring programs that quantify polybrominated dibenzofurans in sediment, fish tissue, or shellfish must accurately calculate toxic equivalency (TEQ) for regulatory reporting. Because 2,3,4,6,7-pentabromodibenzofuran is a non-2,3,7,8-substituted congener with negligible dioxin-like potency , its co-elution with or misidentification as a 2,3,7,8-substituted pentabromodibenzofuran (such as 2,3,4,7,8-PeBDF with REPwater = 0.053) would inflate the reported TEQ by at least 5.8-fold . Using a certified analytical standard of this specific congener ensures that chromatographic peaks are correctly assigned and that the TEQ calculation reflects the true toxic potency of each congener present, rather than erroneously attributing high potency to a low-toxicity isomer.

Toxicokinetic Rapid Elimination Probe

Analytical laboratories developing or validating congener-specific methods for PBDF determination by HRGC/HRMS require individual reference standards for retention time calibration, mass spectral library confirmation, and isomer-specific quantification. The fractionation study by Gallistl and Vetter (2016) demonstrated that multiple pentabromodibenzofuran isomers can be synthesized and isolated, but that orthogonal chromatographic separation is necessary for unambiguous identification . A certified standard of 2,3,4,6,7-pentabromodibenzofuran provides a defined retention time marker for this specific non-2,3,7,8-substituted congener, enabling method developers to establish resolution criteria that distinguish it from co-extracted 2,3,7,8-substituted isomers. This is essential for compliance with ISO 17025 quality requirements in accredited environmental testing laboratories.

Analytical Method Development for Isomer-Specific Monitoring

Risk assessors modeling the bioaccumulation and biomagnification of PBDFs in food webs need congener-specific toxicokinetic parameters. The study by Tue et al. (2024) demonstrated that non-2,3,7,8-substituted PBDFs are rapidly eliminated (half-life <1 day) and poorly retained in hepatic tissue (<0.01% dose) compared to 2,3,7,8-substituted congeners with half-lives of 8.8–13 days . 2,3,4,6,7-Pentabromodibenzofuran, as a non-2,3,7,8-substituted pentabromo congener, is expected to follow similarly rapid elimination kinetics, making it an important reference compound for parameterizing multi-compartment toxicokinetic models. Its inclusion in experimental studies allows researchers to quantify the contribution of substitution pattern to metabolic clearance rates independent of bromination number.

Environmental Fate and Bioaccumulation Modeling

When brominated flame retardants such as decabromodiphenyl ether (decaBDE) undergo thermal degradation or photolysis, they generate complex mixtures of PBDF congeners whose isomer patterns can reveal the formation pathway and source material . The presence of 2,3,4,6,7-pentabromodibenzofuran in environmental or combustion samples, as a non-2,3,7,8-substituted congener with a distinctive substitution pattern, can serve as a diagnostic marker for specific formation routes (e.g., intra-molecular elimination of Br₂/HBr from BDE-209) compared to alternative pathways that favor 2,3,7,8-substituted products. Procurement of this standard enables forensic source apportionment studies that distinguish between different industrial contamination sources.

Application
Selection Property
Validation Focus
AhR structure-activity studies
Non-2,3,7,8 substitution pattern
AhR binding assay context; congener-comparator response
PBDF elimination pathway studies
Predicted rapid hepatic clearance
Metabolic stability and tissue retention endpoints
Isomer-specific PBDF analytical profiling
Distinct substitution geometry
Chromatographic separation and mass spectral identification review
Environmental partitioning research
Predicted logP and BCF context
Bioaccumulation and fate model review
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